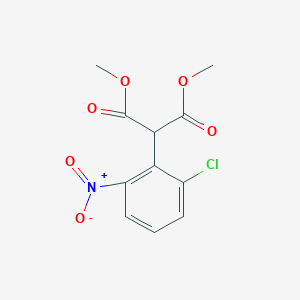

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

Übersicht

Beschreibung

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6 and a molecular weight of 287.66 g/mol . This compound is characterized by the presence of a malonate ester group, a nitro group, and a chloro-substituted aromatic ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 2-(2-chloro-6-aminophenyl)malonate.

Substitution: Various substituted malonates depending on the nucleophile used.

Hydrolysis: 2-(2-chloro-6-nitrophenyl)malonic acid.

Wissenschaftliche Forschungsanwendungen

Role in Organic Synthesis

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate serves as a crucial building block in the synthesis of various heterocyclic compounds. Its malonate group allows it to participate in several chemical reactions, including:

- Condensation Reactions : The compound acts as a precursor for synthesizing diverse heterocycles, such as pyrazoles, isoxazoles, and pyridones. These reactions leverage the reactivity of the malonate moiety to create complex nitrogen-containing structures, which are valuable in pharmaceuticals and agrochemicals.

- Michael Addition Reactions : The electron-withdrawing nitro group enhances the electrophilic character of the malonate, making it susceptible to nucleophilic attacks. This property facilitates the introduction of various functional groups onto the molecule, expanding its utility in organic synthesis.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to develop novel therapeutic agents. Its ability to form functionalized derivatives allows researchers to design compounds with specific biological activities. Notably:

- Synthesis of Therapeutic Agents : The compound has been utilized in the synthesis of intermediates for various pharmaceuticals, including anti-psychotic medications. For instance, it plays a role in the preparation of oxindole derivatives, which are important in developing drugs for treating schizophrenia and other psychiatric disorders .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in specific applications:

Wirkmechanismus

The mechanism by which Dimethyl 2-(2-chloro-6-nitrophenyl)malonate exerts its effects depends on the specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl 2-(2-bromo-6-nitrophenyl)malonate: Similar structure with a bromo group instead of a chloro group.

Dimethyl 2-(2-fluoro-6-nitrophenyl)malonate: Similar structure with a fluoro group instead of a chloro group.

Dimethyl 2-(2-iodo-6-nitrophenyl)malonate: Similar structure with an iodo group instead of a chloro group.

Uniqueness

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of both a nitro group and a chloro-substituted aromatic ring allows for diverse chemical transformations and applications .

Biologische Aktivität

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C₁₁H₁₀ClNO₆

- Molecular Weight: 287.66 g/mol

- Melting Point: 132–134 °C

The compound features a malonate backbone with an allyl group and a chloro-nitrophenyl moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Allylic Reactions: The allyl group may participate in various chemical reactions that modify biological molecules, enhancing the compound's reactivity.

- Malonate Ester Group: This group serves as a precursor for synthesizing other bioactive compounds, contributing to its overall biological efficacy.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies suggest that the compound possesses antimicrobial activity against several bacterial strains.

- Anticancer Potential: Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study conducted by researchers at the University of Seoul demonstrated the antimicrobial properties of this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values:

- HeLa: 25 µM

- MCF-7: 30 µM

These findings suggest that the compound may serve as a lead for further development into anticancer agents.

Comparison with Similar Compounds

This compound shares structural similarities with other malonates but is unique due to its specific combination of functional groups. For instance:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| Dimethyl 2-(2-bromo-6-nitrophenyl)malonate | Bromo group instead of chloro | Similar antimicrobial properties |

| Dimethyl 2-(2-chloro-6-aminophenyl)malonate | Amino group instead of nitro | Enhanced anticancer activity |

Eigenschaften

IUPAC Name |

dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIPPPPYURNJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363200 | |

| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147124-36-5 | |

| Record name | Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.